1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine is a chemical compound classified under the quinazoline family, notable for its potential biological activities. The compound has garnered attention in medicinal chemistry due to its structural characteristics and possible pharmacological properties. The IUPAC name for this compound reflects its complex bicyclic structure, which includes a tetrahydropyrrole moiety fused with a quinazoline ring.
The compound is cataloged with the CAS Number 55727-56-5 and has been referenced in various chemical databases such as PubChem and EPA DSSTox. It belongs to a class of compounds known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Quinazolines and their derivatives are often synthesized for their potential therapeutic effects in drug development .
The synthesis of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine can be achieved through several methodologies. One notable approach involves a one-step synthesis strategy that streamlines the process by employing specific reagents and conditions to facilitate the formation of the target compound directly from simpler precursors. This method emphasizes efficiency and simplicity in synthetic routes.
The synthetic route typically involves the use of amine precursors along with appropriate coupling agents under controlled conditions. For instance, reactions may be conducted in solvents like dichloromethane or tetrahydrofuran at elevated temperatures to promote cyclization reactions that lead to the formation of the desired bicyclic structure . The use of radical initiators or transition-metal-free conditions has also been explored to enhance yields and selectivity in the synthesis of quinazoline derivatives .
The molecular formula of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine is C11H13N3. The structural configuration includes a fused bicyclic system comprising a pyrrole and quinazoline framework. The compound's InChI representation is as follows:
This highlights the connectivity between atoms within the molecule and provides insight into its stereochemistry and potential reactivity.
The molecular weight of 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine is approximately 187.24 g/mol. This data is crucial for calculating dosages in pharmaceutical applications and understanding its behavior in biological systems.
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine can participate in various chemical reactions typical of quinazoline derivatives. These include nucleophilic substitutions and cyclization reactions that can lead to further functionalization or derivatization of the core structure.
For example, studies have demonstrated that quinazoline derivatives can undergo carbamoylation followed by cyclization under radical conditions to yield complex products with enhanced biological activity .
The reactions often involve generating reactive intermediates such as carbamoyl radicals from oxamic acids or other nitrogen-containing compounds. These intermediates facilitate subsequent cyclization steps that are essential for constructing the fused ring systems characteristic of quinazolines .
The mechanism of action for compounds like 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine typically involves interactions with biological targets such as enzymes or receptors. The presence of nitrogen atoms within the structure allows for hydrogen bonding and coordination with active sites on proteins or nucleic acids.
Research indicates that quinazoline derivatives may exhibit inhibitory effects on specific kinases or other enzymes involved in cell signaling pathways related to cancer progression or inflammation . Understanding these interactions at a molecular level is crucial for optimizing their pharmacological profiles.
While specific physical properties such as boiling point and density are not extensively documented in the search results provided, compounds within this class are generally characterized by moderate solubility in organic solvents and varying degrees of stability under different environmental conditions.
The chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the quinazoline ring system. This reactivity can be exploited for further chemical modifications aimed at enhancing biological activity or selectivity against specific targets.
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine has potential applications in medicinal chemistry as a scaffold for drug design. Its structural features make it a candidate for developing new therapeutic agents targeting various diseases such as cancer and neurodegenerative disorders.
Research into quinazolines has shown promising results in terms of their broad-spectrum biological activities; thus, compounds like 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine may contribute significantly to future drug discovery efforts aimed at addressing unmet medical needs .
The pyrrolo[2,1-b]quinazoline scaffold is a tricyclic alkaloid framework comprising a fused pyrrolidine ring (positions 1,2,3,9) and a quinazoline moiety. This structure exhibits planar aromatic regions and stereogenic centers, enabling diverse biological interactions. The C7-aminated derivative, 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-amine, features an amino group at the C7 position of the quinazoline ring—a strategic modification designed to enhance electronic properties and receptor binding [2] [6].
Pyrroloquinazoline alkaloids predominantly originate from plant genera Sida (Malvaceae), Linaria (Plantaginaceae), and Peganum (Nitrariaceae). Biosynthetically, they derive from anthranilic acid and amino acids (e.g., proline or glutamic acid), forming the quinazoline core through cyclization reactions. Key natural analogs include:
Table 1: Naturally Occurring Pyrroloquinazoline Alkaloids and Their Sources
Compound Name | Natural Source | Key Structural Features |
---|---|---|
Vasicine (pegamine) | Sida cordifolia, Peganum harmala | Unsubstituted core; C3-hydroxyl |
Vasicinol | Sida cordifolia | C3-hydroxyl, C9-dehydrogenation |
(−)-Linarinic acid | Linaria vulgaris | C1-carboxylic acid |
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-amine | Sida glutinosa | C3-amine |
Notably, these alkaloids exhibit structural diversity at C1, C3, and C7 positions, though C7-aminated derivatives remain rare in nature. Their isolation typically involves ethanol extraction followed by chromatographic separation [2] [6] [8].
The unmodified scaffold displays broad bioactivity due to its ability to intercalate DNA and modulate enzymes. Documented effects include:
Table 2: Pharmacological Activities of Pyrroloquinazoline Derivatives
Activity | Compound Example | Mechanistic Insight |
---|---|---|
Antiplasmodial | Cryptolepinone | DNA intercalation in parasites |
Anticancer | Quindolinone | Quinone reductase inhibition |
Bronchodilation | Vasicine hydrochloride | Calcium channel modulation in smooth muscle |
The C7 position influences electronic density and hydrogen-bonding capacity, suggesting that amination could amplify these effects [2] [4] [8].
C7 amination aims to enhance the core’s pharmacological profile through:
Synthetic approaches leverage electrophilic aromatic substitution or radical cyclization. Recent advances include:
Table 3: Modern Methods for C7 Functionalization of Pyrroloquinazolines
Method | Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|
Radical Carbamoylation | Oxamic acid, (NH₄)₂S₂O₈, DMSO/H₂O, 100°C | 58–83% | Requires alkene tether |
Electrophilic Nitration-Reduction | HNO₃/H₂SO₄, then NaBH₄ | 40–65% | Low regioselectivity |
Challenges include achieving regioselectivity at C7 (vs. C5 or C6) and preserving stereochemistry at C3. Future work may explore enzymatic amination or photocatalysis [4] [5].
Concluding Remarks
The pyrrolo[2,1-b]quinazoline core’s natural occurrence and bioactivity provide a robust foundation for derivatization. C7 amination represents a rational strategy to optimize its drug-like properties, with modern synthetic methods enabling targeted functionalization. Further studies should explore the specific biological profiles of C7-aminated derivatives like 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-amine to unlock their therapeutic potential.
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8